(3-Fluoropiperidin-3-yl)methanol
Description
Significance of Fluorine Substitution in Medicinal Chemistry and Organic Synthesis
The introduction of fluorine into a molecule can dramatically alter its properties in ways that are highly advantageous for drug development. nih.goveurekaselect.comnumberanalytics.com Fluorine's high electronegativity and small size allow it to form strong, stable bonds with carbon, which can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. nih.goveurekaselect.com This increased stability often leads to a longer duration of action for a drug. numberanalytics.com
Overview of Piperidine (B6355638) Derivatives as Versatile Building Blocks and Pharmacophores
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. nih.govnih.govencyclopedia.pub Its prevalence is due to its ability to serve as a versatile scaffold for constructing complex molecular architectures and its inherent drug-like properties. researchgate.net The piperidine moiety can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are crucial for its pharmacokinetic and pharmacodynamic behavior. researchgate.net
Piperidine derivatives are found in a wide array of drug classes, including antipsychotics, analgesics, antihistamines, and anticancer agents. encyclopedia.pub The nitrogen atom in the piperidine ring can act as a basic center, allowing for the formation of salts and improving aqueous solubility. The ring's conformational flexibility also enables it to adopt various shapes to fit into the binding pockets of biological targets. This adaptability makes piperidine derivatives highly valuable as pharmacophores, which are the essential structural features of a molecule required for its biological activity. nih.govnih.gov
Identification and Research Relevance of (3-Fluoropiperidin-3-yl)methanol as a Key Synthetic Intermediate
This compound, with its strategic placement of a fluorine atom and a hydroxymethyl group on the piperidine ring, has emerged as a highly sought-after synthetic intermediate. nih.gov The presence of the fluorine atom at the 3-position introduces the aforementioned benefits of fluorination, such as enhanced metabolic stability and altered electronic properties. The hydroxymethyl group provides a reactive handle for further chemical modifications, allowing for the construction of a diverse range of more complex molecules.
The combination of these features makes this compound a valuable building block for the synthesis of novel drug candidates and other biologically active compounds. Its utility lies in its potential to introduce a fluorinated piperidine motif, a privileged structure in medicinal chemistry, into a target molecule. nih.gov Researchers are actively exploring the synthesis and applications of this compound and its derivatives, recognizing its potential to accelerate the discovery of new and improved therapeutics. ontosight.ai The hydrochloride salt of the (S)-enantiomer is also commercially available, indicating its growing importance in chiral synthesis. chiralen.com
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem nih.gov |
| Molecular Formula | C6H12FNO | PubChem nih.gov |
| Molecular Weight | 133.16 g/mol | PubChem nih.gov |
| XLogP3-AA | -0.2 | PubChem nih.gov |
| Monoisotopic Mass | 133.090292168 Da | PubChem nih.gov |
Table 2: Related Fluorinated Piperidine Derivatives
| Compound Name | CAS Number | Molecular Formula |
| (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride | 1799817-21-2 | C6H13ClFNO |
| (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone | 2005163-26-6 | C11H19FN2O |
| ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol | 125224-43-3 | C12H16FNO |
| (4-Fluorophenyl)(piperidin-3-yl)methanol hydrochloride | Not Available | C12H17ClFNO |
| (2,6-Difluoro-3-pyridin-3-yl)methanol | 1105510-11-9 | C6H5F2NO |
Note: Data for this table was compiled from various chemical supplier and database sources. chiralen.combldpharm.comnih.govbldpharm.comsynquestlabs.com
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoropiperidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-6(5-9)2-1-3-8-4-6/h8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXPGATYWFFNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Fluoropiperidin 3 Yl Methanol
Retrosynthetic Analysis and Strategic Disconnections for the (3-Fluoropiperidin-3-yl)methanol Core
The design of an efficient synthesis for this compound hinges on a logical retrosynthetic analysis, which involves the deconstruction of the target molecule into simpler, readily available starting materials. nih.govmdpi.comnih.govnih.gov Key disconnections for the this compound core can be envisioned through several strategic pathways.
A primary disconnection strategy involves severing the C-F bond and the C-C bond of the hydroxymethyl group, leading back to a suitable piperidine (B6355638) precursor. This approach, however, presents challenges in the stereocontrolled introduction of the fluorine atom and the hydroxymethyl group onto a pre-existing piperidine ring.
A more convergent and widely adopted strategy involves the disconnection of the piperidine ring itself. A logical retrosynthetic pathway begins with the disconnection of the C2-N and C6-N bonds, pointing towards a fluorinated acyclic amino alcohol or a related precursor. However, the most powerful and contemporary approaches focus on the dearomatization of a correspondingly substituted pyridine (B92270) precursor.
Key Retrosynthetic Disconnections:
Dearomatization of a Fluorinated Pyridine: This is arguably the most efficient and modular approach. The target molecule can be traced back to a 3-fluoro-3-(hydroxymethyl)pyridine derivative. The piperidine ring is then formed through the hydrogenation of the pyridine ring. researchgate.netrsc.org This strategy allows for the early introduction of the fluorine and hydroxymethyl functionalities on the aromatic precursor.
Intramolecular Cyclization: An alternative approach involves the intramolecular cyclization of a fluorinated acyclic amine bearing a suitable leaving group. For instance, a 5-amino-3-fluoro-1,6-hexanediol derivative could undergo cyclization to form the piperidine ring.
Ring-Closing Metathesis (RCM): A diene precursor containing the fluoro- and hydroxymethyl-substituted carbon could be cyclized using RCM, followed by reduction of the resulting double bond.
The dearomatization of fluoropyridines stands out as a particularly advantageous strategy due to the wide availability of substituted pyridines and the development of powerful hydrogenation and reduction methodologies. researchgate.netrsc.org
Enantioselective Synthesis of this compound and Its Stereoisomers
The presence of a stereocenter at the C3-position of this compound necessitates the development of enantioselective synthetic methods to access the individual stereoisomers, which often exhibit distinct biological activities.
Chiral Auxiliaries and Asymmetric Catalysis Approaches
The use of chiral auxiliaries provides a classical yet effective method for controlling stereochemistry. Chiral auxiliaries, often derived from the chiral pool (e.g., amino acids, carbohydrates), can be temporarily attached to the substrate to direct the stereochemical outcome of a key reaction, followed by their removal. utdallas.edunih.gov For the synthesis of chiral piperidines, phenylglycinol-derived oxazolopiperidone lactams have proven to be versatile intermediates, allowing for the regio- and stereocontrolled introduction of substituents. tib.eu
Asymmetric catalysis has emerged as a more atom-economical and elegant approach. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and dihydropyridines have been reported for the synthesis of enantioenriched 3-substituted piperidines. google.comnih.gov This methodology could potentially be adapted for the synthesis of this compound by employing a suitable boronic acid derivative.
A landmark study in the enantioselective synthesis of a closely related compound, cis-1-Boc-3-fluoropiperidin-4-ol, utilized an enantioselective fluorination of a piperidinone precursor. acs.orgnih.gov This reaction was catalyzed by a modified cinchona alkaloid, demonstrating the power of organocatalysis in accessing chiral fluorinated piperidines. acs.orgnih.gov Interestingly, the study also showed that simpler, commercially available primary amines could act as effective catalysts. acs.orgnih.gov
Diastereoselective and Enantioselective Reaction Pathways
The hydrogenation of substituted fluoropyridines offers a powerful pathway for diastereoselective synthesis. The stereochemical outcome of the hydrogenation is often influenced by the catalyst and the substitution pattern on the pyridine ring. For instance, the hydrogenation of fluoropyridines using palladium or rhodium catalysts often proceeds with high cis-selectivity. researchgate.netrsc.org
A notable strategy involves a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors to afford all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov This process allows for the creation of multiple stereocenters with excellent control.
For enantioselective pathways, the asymmetric hydrogenation of a prochiral enamine intermediate, derived from a dihydropyridine, is a promising strategy. The use of chiral phosphine (B1218219) ligands in combination with transition metal catalysts, such as rhodium or ruthenium, can induce high levels of enantioselectivity in the reduction of the C=C bond.
Resolution Techniques for Chiral this compound
In cases where a racemic mixture of this compound is synthesized, resolution techniques can be employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. nih.gov The resulting diastereomers, having different physical properties, can then be separated by crystallization. nih.gov A patent for the chiral resolution of a related cyclopropane (B1198618) carboxylic acid using chiral bases like quinine (B1679958) highlights the applicability of this method.
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), offer a powerful and versatile tool for the analytical and preparative separation of enantiomers. Cellulose-based CSPs have been successfully used for the resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives. This technique could be readily adapted for the separation of the enantiomers of this compound.
Development of Novel Fluorination Strategies at the Piperidine Ring
The introduction of fluorine onto the piperidine ring is a critical step in the synthesis of the target molecule. While traditional fluorinating agents have been employed, recent research has focused on developing more novel and efficient strategies.
A significant advancement is the dearomatization-hydrogenation of readily available fluoropyridines. researchgate.netrsc.org This two-step, one-pot process, often catalyzed by rhodium or palladium, allows for the stereoselective synthesis of cis-fluorinated piperidines. rsc.orgnih.gov This method avoids the often-difficult direct fluorination of a pre-formed piperidine ring.
Prins-type fluorination cyclizations represent another innovative approach. The reaction of a homoallylic amine with an aldehyde in the presence of a Lewis acid that can act as a fluoride (B91410) source, such as BF₃·OEt₂, can lead to the formation of 4-fluoropiperidines. While this method typically yields 4-fluoro derivatives, modifications to the starting materials could potentially be explored to access 3-fluoro isomers.
Chemoenzymatic Synthesis Approaches Towards this compound
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, is a rapidly growing field with significant potential for the synthesis of complex molecules like this compound. utdallas.edugoogle.com
While direct enzymatic fluorination of a piperidine precursor is not yet a well-established method, enzymes can be employed for the stereoselective synthesis of key intermediates. For example, lipases are widely used for the kinetic resolution of racemic alcohols and amines, which could be applied to resolve a racemic precursor of the target molecule. utdallas.edu
Recent breakthroughs in the chemoenzymatic synthesis of fluorinated polyketides demonstrate the potential of engineering biosynthetic pathways to incorporate fluorine. By modifying the acyltransferase domain of a polyketide synthase, researchers were able to utilize fluoromalonyl-CoA for chain extension, leading to fluorinated macrolides. This concept of engineering enzymes to accept fluorinated substrates could, in the future, be applied to the biosynthesis of fluorinated alkaloids and their building blocks.
Furthermore, biocatalytic reduction of α-fluoroenones and α-fluoroenoates using ene-reductases has been shown to be a viable method for the enantioselective synthesis of alkyl fluorides. This approach could be envisioned for the stereoselective reduction of a suitable unsaturated piperidine precursor. The role of biocatalysis in the asymmetric synthesis of alkaloids is an active area of research, with enzymes being used for kinetic resolutions, desymmetrizations, and the formation of key C-N and C-C bonds. utdallas.edugoogle.com
Green Chemistry Principles and Sustainable Routes in this compound Production
The growing emphasis on sustainable practices in the chemical industry has spurred the development of greener synthetic methodologies for a wide range of pharmaceutical intermediates, including this compound. The application of green chemistry principles to the synthesis of this fluorinated piperidine derivative aims to reduce the environmental impact by minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents. Key strategies in this endeavor include the adoption of catalytic hydrogenation, biocatalysis, and continuous flow processes.
A significant advancement in the sustainable synthesis of fluorinated piperidines involves the use of heterogeneous catalytic hydrogenation. acs.orgnih.gov This method provides a more environmentally benign alternative to traditional reduction techniques that often rely on stoichiometric metal hydride reagents, which can be hazardous and generate significant waste. The hydrogenation of a suitable fluoropyridine precursor, such as 3-fluoro-3-(hydroxymethyl)pyridine, can yield this compound directly.
The following table summarizes the key aspects of a green catalytic hydrogenation approach for the synthesis of fluorinated piperidines, which can be extrapolated for the production of this compound.
| Parameter | Green Chemistry Approach |
| Catalyst | Heterogeneous (e.g., Pd(OH)2/C, Rh/C) |
| Reagents | H2 gas, aqueous acid |
| Solvent | Methanol, water |
| Key Advantages | Catalyst reusability, reduced waste, milder reaction conditions, high atom economy |
Another promising avenue for the sustainable production of piperidine derivatives is biocatalysis. The use of enzymes, such as lipases, can offer high chemo-, regio-, and enantioselectivity under mild reaction conditions, often in aqueous media. rsc.org While a specific biocatalytic route for this compound has not been extensively reported, the successful application of immobilized Candida antarctica lipase (B570770) B (CALB) for the synthesis of other piperidines highlights the potential of this technology. rsc.org A hypothetical biocatalytic approach could involve the enzymatic resolution of a racemic precursor to yield an enantiomerically pure intermediate for the synthesis of a specific stereoisomer of this compound.
Continuous flow chemistry presents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, and process control. mdpi.compolimi.it A multi-step synthesis of this compound could be adapted to a flow process, where intermediates are generated and consumed in a continuous stream. This "reaction telescoping" minimizes the need for isolation and purification of intermediates, thereby reducing solvent usage and waste generation. uc.pt Flow reactors also provide superior heat and mass transfer, allowing for more precise control over reaction parameters and potentially enabling the use of more intense, yet highly controlled, reaction conditions to improve yield and reduce reaction times. polimi.itnih.gov
Chemical Reactivity, Derivatization, and Transformation Studies of 3 Fluoropiperidin 3 Yl Methanol
Ring-Opening and Ring-Expansion Reactions of the Piperidine (B6355638) Core
The inherent strain and reactivity of the piperidine ring in (3-Fluoropiperidin-3-yl)methanol, influenced by the geminal fluoro and hydroxymethyl substituents, allows for a variety of ring-opening and ring-expansion reactions. These transformations are crucial for accessing novel heterocyclic scaffolds that are otherwise difficult to synthesize.
One plausible pathway for ring expansion involves the activation of the primary alcohol followed by an intramolecular rearrangement. For instance, treatment of N-protected this compound with a sulfonyl chloride (e.g., MsCl or TsCl) would convert the hydroxyl group into a good leaving group. Subsequent treatment with a base could then induce a semipinacol-type rearrangement, leading to a ring-expanded azepanone. The presence of the electron-withdrawing fluorine atom at the migration origin could influence the migratory aptitude of the adjacent carbon atoms.
A more direct approach to ring expansion could be achieved using reagents like diethylaminosulfur trifluoride (DAST). DAST is known to induce ring expansion in cyclic β-amino alcohols. arkat-usa.org In the case of this compound, DAST could react with the alcohol to form a reactive intermediate. The neighboring nitrogen atom could then participate in a concerted or stepwise process, leading to the formation of a seven-membered azepane ring with a fluorine substituent. The regioselectivity of this expansion would be a key aspect to investigate.
Table 1: Hypothetical Ring-Expansion Reactions of this compound Derivatives
| Entry | Substrate (N-Protecting Group) | Reagents and Conditions | Major Product | Postulated Mechanism |
| 1 | N-Boc-(3-Fluoropiperidin-3-yl)methanol | 1. MsCl, Et3N, DCM, 0 °C to rt; 2. K2CO3, MeOH, reflux | N-Boc-4-fluoroazepan-3-one | Semipinacol rearrangement |
| 2 | N-Cbz-(3-Fluoropiperidin-3-yl)methanol | DAST, DCM, -78 °C to rt | N-Cbz-4-fluoroazepane | Neighboring group participation |
| 3 | N-Bn-(3-Fluoropiperidin-3-yl)methanol | 1. TsCl, py, 0 °C; 2. NaH, THF, reflux | N-Bn-4-fluoroazepan-3-one | Semipinacol rearrangement |
Ring-opening of the piperidine core, while less common under standard conditions, could be envisaged under specific circumstances. For example, reductive cleavage of the C-N bonds could be achieved using strong reducing agents, although this would likely be a non-selective process. A more controlled ring-opening might be achieved through oxidative cleavage, potentially targeting the C2-C3 bond, given the electronic influence of the adjacent substituents. However, such transformations would require carefully designed reaction conditions to avoid undesired side reactions.
Late-Stage Functionalization Strategies for Complex this compound Derivatives
Late-stage functionalization (LSF) is a powerful tool in drug discovery, enabling the rapid diversification of complex molecular scaffolds. For derivatives of this compound, LSF strategies can be employed to introduce additional functional groups at various positions on the piperidine ring, thereby modulating their biological activity and properties.
One of the most attractive LSF approaches is C-H functionalization. Transition-metal-catalyzed C-H activation has emerged as a versatile method for the direct introduction of new bonds. For the piperidine ring in this compound derivatives, several positions could be targeted. The C2, C4, C5, and C6 positions all bear hydrogen atoms that could potentially be activated.
For instance, directed C-H functionalization using a removable directing group on the piperidine nitrogen could enable site-selective reactions. Palladium, rhodium, and iridium catalysts are commonly used for such transformations. nih.govrsc.org For example, a pyridinyl-based directing group could facilitate ortho-C-H arylation or alkylation at the C2 position.
Photoredox catalysis offers another avenue for the late-stage functionalization of saturated heterocycles. acs.org Through the generation of radical intermediates, it is possible to introduce a variety of functional groups, including trifluoromethyl, cyano, and aryl groups, at unactivated C-H bonds. The regioselectivity of these reactions is often governed by the stability of the resulting carbon-centered radical, which in the case of the this compound scaffold, might favor functionalization at the C2 or C6 positions due to the influence of the nitrogen atom.
The presence of the fluorine atom can also be leveraged for functionalization. While the C-F bond is generally strong, under specific conditions, it can be a site for nucleophilic substitution, particularly if the ring is activated. nih.govresearchgate.net
Table 2: Potential Late-Stage Functionalization Reactions for this compound Derivatives
| Entry | Substrate (N-Protecting Group) | Reaction Type | Reagents and Conditions | Target Position | Product Type |
| 1 | N-Pyridyl-(3-Fluoropiperidin-3-yl)methanol | Directed C-H Arylation | Pd(OAc)2, PPh3, Aryl-Br, K2CO3, Toluene, 110 °C | C2 | 2-Aryl derivative |
| 2 | N-Boc-(3-Fluoropiperidin-3-yl)methanol | Photoredox C-H Trifluoromethylation | Ru(bpy)3Cl2, Umemoto's reagent, Blue LED, MeCN | C2/C6 | 2/6-Trifluoromethyl derivative |
| 3 | N-Boc-(3-Fluoropiperidin-3-yl)methanol | C-H Olefination | Rh2(esp)2, Vinyl sulfone, Ag2CO3, DCE, 80 °C | C4/C5 | 4/5-Vinyl derivative |
| 4 | N-Ac-(3-Fluoropiperidin-3-yl)methanol | C-H Cyanation | Fe(acac)3, NFSI, NaCN, MeCN/H2O, rt | C2/C6 | 2/6-Cyano derivative |
Theoretical and Computational Investigations of 3 Fluoropiperidin 3 Yl Methanol and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic landscape of molecules like (3-Fluoropiperidin-3-yl)methanol. These calculations provide a fundamental understanding of electron distribution, which in turn governs the molecule's reactivity and intermolecular interactions.
Key electronic properties that can be investigated include:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netreadthedocs.io It uses a color spectrum to identify regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, an MEP map would likely show a negative potential around the highly electronegative fluorine and oxygen atoms, and a positive potential near the hydrogen atoms of the amine and hydroxyl groups. These maps are crucial for predicting sites of hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability, whereas a small gap indicates higher reactivity. youtube.com DFT calculations can precisely determine these energy levels for this compound, offering predictions about its kinetic stability and reaction pathways. irjweb.com
Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charges on each atom. This information helps quantify the effects of the electron-withdrawing fluorine atom on the rest of the piperidine (B6355638) ring and the hydroxymethyl substituent, influencing properties such as the acidity of the N-H proton.
Theoretical studies on related heterocyclic systems have successfully used these DFT methods to predict their structural and electronic properties, providing a reliable framework for analyzing the target molecule. mdpi.comresearchgate.net
Conformational Analysis and Energy Landscapes of the Piperidine Ring
The piperidine ring exists predominantly in a chair conformation. For a substituted piperidine like this compound, the substituents can occupy either an axial or an equatorial position, leading to different conformers with distinct energies and properties.
Computational studies, primarily using DFT methods like M06-2X/def2-QZVPP, have been performed on derivatives such as 3-fluoropiperidine (B1141850) to map out the potential energy surface and determine the relative stability of these conformers. researchgate.netacs.org These studies calculate the Gibbs free energy (ΔG) difference between the axial and equatorial conformers.
For the parent 3-fluoropiperidine hydrochloride in an aqueous solution, computational analysis reveals a strong preference for the conformer where the fluorine atom is in the axial position. researchgate.netacs.org This preference is a result of a complex interplay of stereoelectronic effects that overcome the steric hindrance typically associated with axial substituents. The hydroxymethyl group at the C3 position in this compound would introduce additional steric and electronic factors, making computational analysis essential to predict the most stable conformation.
Influence of Fluorine Substitution on Piperidine Ring Conformation and Stereoelectronic Effects
The introduction of a fluorine atom at the C3 position has a profound and often counter-intuitive influence on the conformational preference of the piperidine ring. While bulky substituents typically favor the less crowded equatorial position, extensive computational and NMR spectroscopic studies on 3-fluoropiperidine derivatives have shown a consistent preference for an axial fluorine atom, particularly when the piperidine nitrogen is protonated or otherwise electron-deficient. acs.orgnih.gov
This axial preference is attributed to several key stereoelectronic effects:
Charge-Dipole Interactions: In the protonated form (piperidinium), a stabilizing electrostatic interaction occurs between the positive charge on the nitrogen atom and the partial negative charge on the axially oriented fluorine atom (C-F···N⁺). This attractive force is a major contributor to the stability of the axial conformer. youtube.comacs.org
Hyperconjugation: A stabilizing interaction, often referred to as the fluorine gauche effect, can occur through the donation of electron density from an anti-periplanar C-H bond into the low-lying antibonding orbital of the C-F bond (σCH → σ*CF). This interaction further stabilizes the axial orientation. researchgate.net
Solvation Effects: The polarity of the solvent plays a critical role. Computational models using a polarizable continuum model (PCM) show that the stability of the more polar axial conformer increases with rising solvent polarity. acs.org For instance, studies on N-protected 3,5-difluoropiperidines showed that the conformational preference could be inverted from equatorial to axial by changing the solvent from chloroform (B151607) to the more polar DMSO. uni-muenchen.de
These combined effects mean that the fluorine atom is not merely a passive substituent but an active controller of the ring's three-dimensional structure.
| Compound | Substituent (R) | Solvent | ΔG (kcal/mol) Gas Phase | ΔG (kcal/mol) In Solution | Observed Conformation |
|---|---|---|---|---|---|
| 1A | TFA | Chloroform | -0.3 | -0.3 | Axial |
| 1B | HCl | Water | -4.8 | -1.8 | Axial |
| 1C | H | Water | -1.4 | -0.7 | Axial |
Molecular Dynamics Simulations for Investigating Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are employed to understand how a molecule behaves over time and interacts with its environment. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into dynamic processes. dovepress.com
For this compound, MD simulations would be invaluable for:
Solvation Studies: Simulating the molecule in a box of explicit solvent molecules (e.g., water) can reveal detailed information about hydrogen bonding networks and the local solvent structure around the solute. This provides a more dynamic and detailed picture than implicit solvent models used in quantum calculations.
Interaction with Biomolecules: If this compound is a fragment of a drug candidate, MD simulations can be used to model its interaction with a target protein. mdpi.com By placing the ligand in the binding site of the protein, the simulation can predict the stability of the complex, identify key interacting residues, and calculate binding free energies. mdpi.commdpi.com
Conformational Dynamics: MD can explore the conformational landscape by simulating the transitions between different chair and boat conformations of the piperidine ring, revealing the flexibility and dynamic behavior of the molecule.
Analysis of MD trajectories involves calculating various parameters such as Root Mean Square Deviation (RMSD) to assess stability, Solvent Accessible Surface Area (SASA) to measure exposure to solvent, and Radial Distribution Functions (RDF) to quantify intermolecular interactions. dovepress.commdpi.com
Prediction of Spectroscopic Properties through Advanced Computational Methods
A crucial aspect of computational chemistry is its ability to predict spectroscopic data, which can then be used to validate both the computational model and the experimentally determined structure.
For fluorinated piperidines, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful analytical tool. The coupling constant between fluorine-19 and adjacent protons (e.g., ³J(F,H)) is highly dependent on the dihedral angle between the atoms, and thus on the conformation of the ring. nih.gov
NMR Parameter Calculation: Advanced DFT calculations can accurately predict NMR chemical shifts and coupling constants. google.com
Validation of Conformation: Researchers have demonstrated that for 3-fluoropiperidine derivatives, the computationally predicted ³J(F,H) values for the preferred axial conformer match closely with the experimental values obtained from NMR spectra. acs.orgnih.gov Large coupling constants (typically > 30 Hz) are indicative of an axial fluorine, while smaller values suggest an equatorial orientation. This excellent agreement between theory and experiment provides strong evidence for the computationally derived conformational preferences. nih.gov
This synergy between computational prediction and experimental verification is essential for confidently establishing the three-dimensional structure and behavior of complex molecules like this compound.
Applications of 3 Fluoropiperidin 3 Yl Methanol As a Scaffold in Chemical Design
Design Principles for Novel Chemical Entities Incorporating the (3-Fluoropiperidin-3-yl)methanol Moiety
The design of new molecules incorporating the this compound scaffold is guided by a deep understanding of the conformational effects and bioisosteric properties imparted by the fluorine atom. The introduction of fluorine, the most electronegative element, into the piperidine (B6355638) ring can significantly influence the molecule's conformation, basicity (pKa), and lipophilicity. informahealthcare.com These modifications can lead to improved metabolic stability, enhanced membrane permeability, and more favorable interactions with biological targets. sci-hub.se
A key design principle revolves around the conformational preferences of the fluorinated piperidine ring. Studies have shown that the fluorine atom in 3-fluoropiperidine (B1141850) derivatives often exhibits a preference for the axial position. d-nb.inforesearchgate.net This preference is influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. d-nb.inforesearchgate.net The axial orientation of the fluorine atom can rigidly position adjacent substituents, a feature that can be exploited to optimize interactions with a protein's binding site. This conformational rigidity can be a significant advantage in designing potent and selective ligands. researchgate.net
The table below illustrates the calculated free enthalpy differences between the equatorial and axial conformers of 3-fluoropiperidine derivatives, highlighting the strong preference for the axial conformation in solution. researchgate.netnih.govnih.gov
| Compound/Derivative | Solvent | Free Enthalpy Difference (ΔG) (kcal/mol) |
| 3-Fluoropiperidine (TFA-analogue) | Chloroform (B151607) | -1.1 |
| 3-Fluoropiperidine (HCl-analogue) | Water | -2.1 |
| 3-Fluoropiperidine (NH-analogue) | Water | -1.5 |
Data sourced from multiple studies on the conformational behavior of fluorinated piperidines. researchgate.netnih.govnih.gov
Furthermore, the fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group. sci-hub.sepsychoactif.org This substitution can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. psychoactif.org For instance, replacing a metabolically labile hydrogen with fluorine can prevent oxidative degradation by cytochrome P450 enzymes. The electron-withdrawing nature of fluorine also lowers the pKa of the piperidine nitrogen, which can reduce unwanted interactions with off-target proteins, such as the hERG potassium channel, and improve oral bioavailability. blumberginstitute.orgnih.gov
Synthetic Strategies for Constructing Diverse Compound Libraries and Chemical Space Exploration
The utility of the this compound scaffold is amplified by the development of efficient synthetic strategies for constructing diverse compound libraries. These libraries are crucial for exploring a wide swath of chemical space and identifying molecules with desired biological activities. digitellinc.com
A common approach involves the synthesis of the core this compound building block, followed by diversification at various positions. Recent advancements have enabled the synthesis of fluorinated piperidines from readily available fluoropyridines through catalytic dearomatization and hydrogenation processes. d-nb.infoacs.orgsciencedaily.com These methods often exhibit high diastereoselectivity, providing access to specific stereoisomers. acs.org For example, a palladium-catalyzed hydrogenation of fluoropyridines has been shown to be a robust method for producing a variety of fluorinated piperidines. acs.org
Once the scaffold is in hand, a multitude of synthetic transformations can be employed to introduce diversity. The primary alcohol of this compound can be oxidized to an aldehyde or carboxylic acid, which can then participate in a wide range of reactions, including reductive amination, amide bond formation, and esterification. The piperidine nitrogen can be functionalized through N-alkylation, N-acylation, or sulfonylation, allowing for the introduction of a vast array of substituents.
The exploration of chemical space with these libraries can be both virtual and experimental. youtube.com Virtual libraries can be generated by computationally enumerating all possible derivatives of the scaffold, which can then be screened in silico for desirable properties. youtube.com Experimental synthesis of targeted subsets of these libraries can then be undertaken to validate the computational predictions. For instance, a library of 3-benzylmenadiones was synthesized using multiple strategies to explore their antiplasmodial activity. mdpi.com
Structure-Activity Relationship (SAR) Methodologies Applied to Piperidine-Derived Scaffolds
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For piperidine-derived scaffolds like this compound, SAR studies provide invaluable insights for optimizing potency, selectivity, and pharmacokinetic properties. researchgate.netutmb.edu
A systematic approach to SAR involves making discrete modifications to the scaffold and evaluating the impact on a specific biological endpoint. nih.govnih.gov For the this compound moiety, key areas for modification include the substituents on the piperidine nitrogen, the stereochemistry of the fluorinated carbon, and the nature of the group attached to the methanol.
For example, a study on piperidine-based inhibitors of the monoamine transporter identified that the stereochemistry of the piperidine ring significantly affects potency and selectivity. utmb.edu Similarly, in a series of 2-phenyl-3-piperidylindoles, the position of the basic nitrogen within the piperidine ring was found to be crucial for high affinity at h5-HT(2A) receptors. nih.gov The introduction of a fluorine atom to the piperidine ring in this series also led to improved oral bioavailability. nih.gov
The following table presents a hypothetical SAR study on a series of this compound derivatives, illustrating how changes in substitution can affect inhibitory activity.
| Compound | R1 (on Piperidine N) | R2 (on Methanol O) | IC50 (nM) |
| 1 | H | H | 500 |
| 2 | Methyl | H | 250 |
| 3 | Benzyl | H | 100 |
| 4 | H | Acetyl | 400 |
| 5 | Benzyl | Acetyl | 50 |
This table is for illustrative purposes and does not represent actual experimental data.
These studies often employ computational modeling to rationalize the observed SAR and guide the design of new analogs. frontiersin.org By understanding the three-dimensional arrangement of the molecule within its binding site, researchers can make more informed decisions about which modifications are likely to lead to improved activity.
Role as a Precursor in Fragment-Based Drug Discovery (FBDD) Research
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. nih.govwhiterose.ac.uk This method relies on screening small, low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then grown or linked together to generate more potent, drug-like molecules. cam.ac.uk
The this compound scaffold, or fragments derived from it, are well-suited for FBDD. whiterose.ac.uk Its three-dimensional structure and the presence of the fluorine atom provide a unique starting point for fragment elaboration. whiterose.ac.ukwhiterose.ac.uk The relatively low molecular weight of the core scaffold aligns with the "rule of three" often applied in FBDD (MW < 300 Da, ClogP < 3, H-bond donors/acceptors ≤ 3). nih.gov
Synthetic strategies can be tailored to generate libraries of fragments based on the this compound core. For example, the piperidine ring can be capped with small, diverse functional groups to create a library of fragments for screening. nih.gov The inherent functionality of the scaffold—the secondary amine and the primary alcohol—provides convenient handles for fragment growth once a hit has been identified.
The table below showcases a virtual library of fragments derived from the this compound scaffold, highlighting their suitability for FBDD.
| Fragment | Capping Group (on N) | Molecular Weight (Da) | cLogP |
| F1 | H | 133.16 | -0.2 |
| F2 | Methyl | 147.19 | 0.1 |
| F3 | Acetyl | 175.19 | -0.4 |
| F4 | Sulfonyl | 213.23 | -0.8 |
Calculated properties for hypothetical fragments.
The three-dimensional nature of these fragments is a significant advantage over the often flat, aromatic compounds that dominate many fragment libraries, potentially leading to hits with better physicochemical properties. cam.ac.uk
Integration into Combinatorial Chemistry and High-Throughput Synthesis Platforms
Combinatorial chemistry and high-throughput synthesis are essential tools for rapidly generating large libraries of compounds for drug discovery. firsthope.co.innih.gov The this compound scaffold is amenable to integration into these platforms, enabling the efficient exploration of chemical space. escholarship.org
Solid-phase synthesis is a key technique in combinatorial chemistry, where molecules are built upon a solid support. The this compound scaffold can be attached to a resin via its hydroxyl or amino group, allowing for the sequential addition of building blocks in a high-throughput manner. combichemistry.com This approach facilitates the purification process, as excess reagents and byproducts can be simply washed away.
Solution-phase parallel synthesis can also be employed to generate libraries of derivatives. In this method, reactions are carried out in parallel in multi-well plates, often using automated liquid handling systems. The versatility of the this compound scaffold, with its multiple points for diversification, makes it an ideal candidate for such automated synthesis platforms.
The integration of this scaffold into high-throughput synthesis workflows allows for the rapid generation of thousands of compounds, which can then be screened for biological activity. This synergy between a well-designed scaffold and modern automation technologies significantly accelerates the early stages of drug discovery.
Future Perspectives and Emerging Research Directions for 3 Fluoropiperidin 3 Yl Methanol
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of fluorinated piperidines like (3-Fluoropiperidin-3-yl)methanol is of paramount importance for accessing novel chemical space. nih.gov Current synthetic strategies often rely on multi-step sequences that may lack efficiency and sustainability. Future research will undoubtedly focus on developing more streamlined and environmentally benign methods.
One promising avenue is the application of heterogeneous catalysis . For instance, the cis-selective hydrogenation of readily available and inexpensive fluoropyridines using heterogeneous catalysts presents a robust method to obtain a variety of (multi)fluorinated piperidines. nih.govacs.org Adapting this methodology to a suitably substituted fluoropyridine precursor could provide a direct and scalable route to this compound.
Another emerging strategy is the dearomatization–hydrogenation (DAH) of fluoropyridine precursors. A one-pot rhodium-catalyzed DAH process has been shown to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This approach could be tailored to synthesize specific stereoisomers of this compound, which is crucial for elucidating structure-activity relationships in biological systems.
Furthermore, the development of novel fluorinating reagents and catalytic systems continues to be a major focus. mdpi.com Electrophilic fluorinating agents like Selectfluor, coupled with innovative catalytic processes, could enable the late-stage fluorination of piperidine-based precursors, offering a more convergent synthetic design. mdpi.com
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Considerations |
| Heterogeneous Hydrogenation of Fluoropyridines | Utilizes readily available starting materials; scalable; robust. nih.govacs.org | Requires a suitable fluoropyridine precursor; control of stereoselectivity. |
| Dearomatization–Hydrogenation (DAH) | High diastereoselectivity; one-pot procedure. nih.gov | Catalyst cost and sensitivity; substrate scope. |
| Late-Stage Electrophilic Fluorination | Convergent synthesis; access to diverse analogues. mdpi.com | Regioselectivity and stereoselectivity of the fluorination step. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The presence of a fluorine atom at the 3-position of the piperidine (B6355638) ring, adjacent to a hydroxymethyl group, is expected to confer unique reactivity to this compound. The strong electron-withdrawing nature of fluorine can influence the pKa of the piperidine nitrogen and the reactivity of the hydroxyl group.
Future research should explore the conformational behavior of this molecule in detail. The "fluorine gauche effect" and other stereoelectronic interactions are known to play a significant role in the conformational preferences of fluorinated piperidines. acs.orgnih.govresearchgate.net Understanding these preferences through a combination of NMR spectroscopy and computational studies will be crucial for designing reactions that proceed with high stereocontrol.
The development of novel transformations that leverage the unique electronic properties of the scaffold is another exciting frontier. For example, the fluorine atom could be used to direct C-H functionalization reactions at other positions on the piperidine ring, enabling the synthesis of highly functionalized derivatives. Additionally, the interplay between the fluorine and the hydroxymethyl group could lead to unprecedented intramolecular cyclization or rearrangement reactions under specific conditions.
Integration into Automated Synthesis and Flow Chemistry Platforms
The demand for large libraries of structurally diverse compounds for high-throughput screening has driven the adoption of automated synthesis and flow chemistry. nih.govnih.gov Integrating the synthesis of this compound and its derivatives into these platforms offers significant advantages in terms of efficiency, safety, and scalability.
Flow chemistry , in particular, is well-suited for handling hazardous reagents and for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govbeilstein-journals.org Electrochemical methods in flow microreactors have been successfully employed for the synthesis of piperidine derivatives. nih.govresearchgate.net Such a setup could be envisioned for the key fluorination or cyclization steps in the synthesis of this compound, potentially leading to higher yields and purities compared to batch processes.
Automated platforms can then be used to rapidly generate a library of analogues by derivatizing the hydroxyl and amino functionalities of the core scaffold. This would allow for a systematic exploration of the chemical space around this compound and accelerate the discovery of new bioactive molecules.
Advanced Computational Design and Virtual Screening of this compound-Derived Scaffolds
Computational methods are indispensable tools in modern drug discovery and materials science. mdpi.com For a scaffold like this compound, computational design and virtual screening can guide the synthesis of new derivatives with desired properties.
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies can be employed to build models that correlate the structural features of this compound derivatives with their biological activity. mdpi.comnih.gov These models can then be used to predict the activity of virtual compounds and prioritize them for synthesis.
Scaffold hopping and virtual screening are powerful techniques for identifying novel molecular frameworks with similar biological activities to a known active compound. plos.orgnih.gov By using the this compound scaffold as a query, it is possible to search large compound databases for molecules that are predicted to bind to specific biological targets. Molecular dynamics simulations can further refine these hits by providing insights into their binding modes and stability within the target's active site. nih.gov
| Computational Technique | Application for this compound | Expected Outcome |
| 3D-QSAR | Correlate structure with biological activity of derivatives. mdpi.comnih.gov | Predictive models to guide the design of more potent compounds. |
| Scaffold Hopping | Identify novel scaffolds with similar properties. plos.orgnih.gov | Discovery of new chemical classes with potential biological activity. |
| Virtual Screening | Screen large databases for potential binders to a target. plos.org | Identification of hit compounds for further experimental validation. |
| Molecular Dynamics | Simulate the interaction of derivatives with biological targets. nih.gov | Understanding of binding modes and target engagement. |
Unexplored Applications in Catalysis, Materials Science, and Agrochemical Research
While the primary focus for fluorinated piperidines has been in medicinal chemistry, the unique properties of this compound suggest its potential in other areas.
In catalysis , the chiral nature of this compound, combined with the electronic influence of the fluorine atom, makes it an attractive ligand for asymmetric catalysis. It could be used to create novel chiral catalysts for a variety of organic transformations, potentially leading to high enantioselectivities. The fluorine atom can also impart greater stability to the catalyst. rsc.org
In materials science , the incorporation of fluorine-containing building blocks like this compound can lead to materials with enhanced properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. numberanalytics.comnumberanalytics.com For instance, it could be used as a monomer or an additive in the synthesis of novel fluorinated polymers with tailored properties for applications in electronics, coatings, or membranes. rsc.orgman.ac.uk
In agrochemical research , the introduction of fluorine is a well-established strategy for improving the efficacy and metabolic stability of pesticides and herbicides. nih.govyoutube.com The this compound scaffold could serve as a novel building block for the synthesis of new agrochemicals with improved performance and a more favorable environmental profile. There is a growing interest in using peptide and peptidomimetic structures for crop protection, and fluorinated amino acids and scaffolds are being explored in this context. unimi.it
Q & A
Q. What are the optimized synthetic routes for (3-Fluoropiperidin-3-yl)methanol, and how do stereochemical considerations influence yield?
- Methodological Answer : The synthesis typically involves fluorination of piperidine precursors. For example, nucleophilic fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor on a ketone intermediate (e.g., 3-piperidinone derivatives) is common . Stereochemical control is critical: chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can resolve racemic mixtures. Post-synthesis purification via column chromatography or recrystallization improves enantiomeric excess (ee) .
Q. Table 1: Comparison of Fluorination Methods
| Method | Reagents/Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| DAST Fluorination | DAST, DCM, 0°C → RT | 65–75 | 85–90 | |
| Nucleophilic Substitution | KF, DMSO, 80°C | 50–60 | N/A | |
| Chiral Resolution | Chiral HPLC, hexane/ethanol | 30–40 | ≥99 |
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- 19F NMR : Detects fluorination success and quantifies purity (δ -180 to -220 ppm typical for C-F bonds) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ = 148.1 g/mol) and detects impurities .
- X-ray Crystallography : Resolves stereochemistry and crystal packing effects .
- Polarimetry : Measures optical activity for chiral purity .
Advanced Research Questions
Q. How can enantiomeric resolution challenges be addressed for this compound in drug discovery?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol gradients .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .
- Diastereomeric Salt Formation : Pair with chiral acids (e.g., tartaric acid) for crystallization .
Q. What strategies mitigate contradictions in solubility and stability data across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity, pH, or impurities.
- Solvent Screening : Test DMSO, water, and ethanol mixtures with UV-Vis spectroscopy .
- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess degradation under stress conditions (40–60°C, 75% RH) .
- Purity Cross-Validation : Combine HPLC, NMR, and elemental analysis .
Q. How do structural modifications (e.g., fluorination position, substituents) affect biological activity?
- Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies:
Q. Table 2: SAR of Fluoropiperidine Derivatives
| Derivative | Target Enzyme (IC50, nM) | LogP | Reference |
|---|---|---|---|
| 3-Fluoro, -CH2OH | Kinase A: 12.5 | 1.2 | |
| 4-Fluoro, -CH2OH | Kinase A: 45.8 | 1.5 | |
| 3-Fluoro, -CO2H | Kinase A: >1000 | -0.3 |
Q. What experimental designs are optimal for studying interactions with biological targets (e.g., receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina .
Data Contradiction Analysis
Q. How to resolve conflicting reports on metabolic stability in hepatic microsomes?
- Methodological Answer : Variations may stem from species-specific CYP450 activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
